N,2-dimethyl-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-7(11(13)14)3-4-8(6)9(12)10-2/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFAQRJNXALLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,2 Dimethyl 4 Nitrobenzamide and Analogues
Established Reaction Pathways and Preparative Routes
Traditional synthetic routes rely on a series of well-established chemical transformations to build the target molecule. These methods focus on creating the central benzamide (B126) structure and then modifying the aromatic ring and the amide nitrogen.
The formation of the amide bond is a cornerstone of organic synthesis. nih.gov For N,2-dimethyl-4-nitrobenzamide, this typically involves the reaction of a 2-methyl-4-nitrobenzoic acid derivative with methylamine. One common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, which is then reacted with the amine. google.com
Direct amidation of carboxylic acids is also possible using coupling reagents that activate the carboxyl group. nih.gov Furthermore, the direct amidation of esters with amines or even nitroarenes (which are reduced in situ to the corresponding amine) represents a highly desirable and efficient approach for forming the amide linkage. nih.govresearchgate.net The reactivity of esters in these reactions can depend on their structure, with primary alkyl esters generally reacting more smoothly than bulkier secondary or tertiary alkyl esters. nih.gov
A variety of catalytic systems have been developed to facilitate amidation, including methods that use nitro compounds directly as amine surrogates through processes like aminocarbonylation and amidation. nih.gov These reactions often proceed through in-situ generated intermediates such as nitroso compounds or anilines. nih.gov
| Starting Material | Reagent(s) | Product | Key Feature |
| Carboxylic Acid | Thionyl Chloride, then Amine | Amide | Activation via acyl chloride |
| Carboxylic Acid | Coupling Reagent, Amine | Amide | Direct coupling |
| Ester | Amine | Amide | High atom economy |
| Aldehyde | Amine Hydrochloride, Copper Catalyst, Oxidant | Amide | Oxidative amidation organic-chemistry.org |
| Nitroarene | Chloroalkane, Iron/Photoredox Catalysis | Amide | Reductive amidation researchgate.net |
Strategies for N-Methylation and Aromatic 2-Methylation
The introduction of the two methyl groups—one on the amide nitrogen (N-methylation) and one on the aromatic ring at the ortho position (2-methylation)—can be achieved at different stages of the synthesis.
N-Methylation: The selective N-methylation of a primary benzamide is a key step if the synthesis starts from ammonia or an unmethylated precursor. Traditional methylating agents like iodomethane or dimethyl sulfate are effective but are also highly toxic. nih.govacs.org Modern protocols offer safer and more selective alternatives. One such method uses phenyl trimethylammonium iodide as a solid methylating agent under mildly basic conditions, which has been shown to achieve efficient and selective monomethylation of various benzamides. nih.govacs.org Another approach employs formic acid as a sustainable methylation agent over a Palladium/Indium(III) oxide catalyst, requiring no additional additives. researchgate.net
Aromatic 2-Methylation: Introducing a methyl group at the C2 position (ortho to the amide) often relies on directed C–H activation strategies. In these methods, the amide group itself, or an auxiliary directing group, positions a metal catalyst to functionalize the adjacent C–H bond. Nickel and cobalt-catalyzed reactions have proven effective for the ortho-methylation of aromatic amides. researchgate.netnih.gov For instance, benzamides equipped with an 8-aminoquinoline directing group can undergo Ni(II)-catalyzed ortho-methylation using di-tert-butyl peroxide (DTBP) as the methylation reagent. researchgate.netresearchgate.net This method is advantageous as it uses inexpensive reagents and avoids harsh conditions. researchgate.netresearchgate.net Similarly, cobalt catalysts can be used for the ortho-methylation of benzamides bearing a 2-pyridinylisopropyl (PIP) directing group.
| Reaction | Catalyst System | Methyl Source | Directing Group (if any) |
| N-Methylation | Cs₂CO₃ (Base) | Phenyl trimethylammonium iodide | N/A |
| N-Methylation | Pd/In₂O₃ | Formic Acid | N/A |
| Ortho C-H Methylation | Ni(OAc)₂ | Di-tert-butyl peroxide (DTBP) | 8-aminoquinoline |
| Ortho C-H Methylation | Cobalt Catalyst | Dicumyl Peroxide (DCP) | 2-pyridinylisopropyl (PIP) |
Regioselective Introduction of the 4-Nitro Group
The regioselective introduction of a nitro group at the C4 position (para to the amide) is typically achieved through electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene (B151609) ring are crucial for achieving the desired regioselectivity. An amide group is an ortho, para-director, while a methyl group is also an ortho, para-director.
If starting with 2-methylbenzamide, nitration would yield a mixture of products. Therefore, a more controlled strategy is often employed. One effective route is to start with a precursor where the para-position is already functionalized, such as 4-nitro-o-xylene. The selective oxidation of one of the methyl groups of 4-nitro-o-xylene can yield 2-methyl-4-nitrobenzoic acid, a direct precursor for the final amidation step. google.com This oxidation can be performed using nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst to improve the yield. google.com
Alternatively, modern nitration methods offer improved regioselectivity. Ultrasonically assisted nitration, for example, has been shown to produce high yields of para-nitro compounds for many aromatic substrates. scispace.com The development of greener approaches using dilute nitric acid in aqueous phases, avoiding strong co-acids like sulfuric acid, also contributes to more selective and sustainable nitration processes. frontiersin.org
Advanced Synthetic Techniques and Yield Optimization
Recent advances in synthetic chemistry offer novel methods for the synthesis of amides that can improve yields, reduce waste, and simplify procedures.
Mechanochemistry, which uses mechanical energy from processes like ball milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govacs.org Several mechanochemical approaches have been developed for amide synthesis. acs.org
One method involves the ball milling of esters with calcium nitride, which serves as an ammonia source, to produce primary amides. nih.govacs.orgorganic-chemistry.org This solvent-free approach is compatible with various functional groups and can be applied to the synthesis of complex molecules. nih.govorganic-chemistry.org For the synthesis of secondary amides, carboxylic acids and amines can be coupled using uronium-based reagents like COMU ((1-сyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) under liquid-assisted grinding conditions. chemrxiv.orgacs.org These methods are often fast, high-yielding, and generate minimal waste. chemrxiv.orgacs.org
| Method | Reactants | Reagents/Conditions | Key Advantage |
| Ester Amidation | Ester, Calcium Nitride, Ethanol | Ball Milling | Solvent-free, compatible with various functional groups nih.govorganic-chemistry.org |
| Acid-Amine Coupling | Carboxylic Acid, Amine | COMU or TCFH, K₂HPO₄, Ball Milling | Fast reaction times (90 min), high yields (70-96%) chemrxiv.orgacs.org |
Catalytic Reduction of Primary Amides for Precursor Synthesis
The catalytic reduction of amides to amines is a fundamental transformation for producing valuable synthetic precursors. wikipedia.orgresearchgate.net While traditional methods often use stoichiometric amounts of strong hydride reagents like lithium aluminum hydride, catalytic approaches are more desirable. wikipedia.org
Catalytic hydrogenation can reduce amides but often requires high pressures and temperatures. wikipedia.org More recent developments focus on milder conditions using hydrosilylation or hydroboration. Transition-metal-free systems, such as an abnormal N-heterocyclic carbene (aNHC) based potassium complex, can catalyze the reduction of primary amides to primary amines using hydroboration under ambient conditions. nih.gov This method shows excellent functional group tolerance and is applicable to a broad range of substrates. nih.gov
Additionally, various transition metal catalysts based on manganese, iron, and nickel have been developed for the efficient hydrosilylative reduction of primary amides to primary amines. nih.gov These catalytic systems provide an attractive alternative to conventional methods, offering improved selectivity and efficiency. researchgate.net
Phosphorus Oxychloride Promoted Synthesis of N,N-Dimethylbenzamides
Phosphorus oxychloride (POCl₃) is a significant reagent in organic synthesis, frequently employed for chlorination, dehydration, and cyclization reactions. researchgate.net In the context of benzamide synthesis, POCl₃, often in conjunction with N,N-dimethylformamide (DMF), plays a crucial role. This combination can be used to activate carboxylic acids, facilitating their conversion into amides. For instance, the treatment of 2,4-dinitroimidazole with phosphorus oxychloride in DMF has been reported to yield 2-chloro-4(5)-nitroimidazole, demonstrating the reagent's utility in transformations of heterocyclic systems. core.ac.uk While not a direct amidation, this illustrates the reactivity of the POCl₃/DMF system. In the Vilsmeier-Haack reaction, POCl₃ reacts with a substituted amide like DMF to form an electrophilic Vilsmeier reagent, which can then be used in various formylation and cyclization reactions. researchgate.net This activation principle is foundational to its use in promoting the formation of N,N-dimethylbenzamides from the corresponding benzoic acids.
Optimization of Reaction Conditions and Solvent Systems
The efficient synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions and solvent choice to maximize yield and purity. scielo.br A common synthetic route involves the conversion of a substituted benzoic acid into a more reactive acyl chloride intermediate. nih.govgoogle.com This is often achieved using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net The resulting benzoyl chloride can then be reacted with the desired amine.
The selection of solvent is critical for reaction success. A wide array of aprotic organic solvents are employed, chosen based on substrate solubility and reaction temperature requirements. google.com Dichloromethane is frequently used for the formation of the acid chloride and subsequent reaction with amines at room temperature. nih.govmdpi.com Other solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile have also been proven effective. scielo.brnih.govgoogle.com Acetonitrile, for example, has been shown to provide a good balance between reaction conversion and selectivity. scielo.br The choice of base is another key parameter, with tertiary amines like triethylamine or N,N-diisopropylethylamine commonly used to scavenge the HCl produced during the amidation step. nih.govresearchgate.net The optimization process involves systematically varying these parameters—including reagents, solvents, bases, and reaction time—to achieve the desired outcome, a process that can be enhanced by data-driven autonomous experimentation. scielo.brchemrxiv.org
| Parameter | Reagents/Solvents | Typical Role/Conditions | Reference |
|---|---|---|---|
| Activating Agent | Oxalyl Chloride, Thionyl Chloride, POCl₃ | Converts carboxylic acid to acyl chloride. Often used with catalytic DMF. | researchgate.netnih.govresearchgate.net |
| Solvent | Dichloromethane (DCM), Dioxane, Acetonitrile, Tetrahydrofuran (THF) | Provides a medium for the reaction; choice affects solubility and reaction rate. | scielo.brnih.govgoogle.com |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Scavenges HCl byproduct from the amidation reaction. | nih.govresearchgate.net |
| Temperature | 0 °C to reflux | Controlled to manage reaction rate and minimize side products. | nih.govgoogle.com |
Design and Synthesis of this compound Derivatives
Structural Modifications at the Amide Nitrogen
The generation of this compound analogues frequently involves structural modifications at the amide nitrogen to probe structure-activity relationships. nih.gov This is typically accomplished by reacting an activated 2-methyl-4-nitrobenzoic acid derivative, such as 2-methyl-4-nitrobenzoyl chloride, with a diverse range of primary or secondary amines. By varying the amine, a library of N-substituted benzamide derivatives can be synthesized. researchgate.net For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to explore their antidiabetic potential. nih.gov This approach allows for the introduction of various functional groups, including different alkyl chains, cyclic amines, and substituted aryl moieties, directly onto the amide nitrogen, enabling a systematic investigation of how these changes influence the compound's properties. nih.govnih.gov
| Amine Precursor | Resulting N-Substituent | Significance | Reference |
|---|---|---|---|
| Dimethylamine | -N(CH₃)₂ | Forms the parent N,N-dimethylbenzamide structure. | google.com |
| Piperidine | -N(CH₂)₅ | Introduces a cyclic aliphatic group. | researchgate.net |
| Morpholine | -N(CH₂CH₂)₂O | Introduces a heterocyclic group with a heteroatom. | researchgate.net |
| 2-Methyl-5-nitroaniline | -NH-(C₆H₃)(CH₃)(NO₂) | Introduces a substituted aromatic ring. | nih.gov |
Aromatic Ring Substitutions for Analog Generation
In addition to modifying the amide group, altering the substitution pattern on the aromatic ring is a key strategy for generating new analogues. Starting with a differently substituted benzoic acid allows for the introduction of a wide variety of functional groups at various positions on the phenyl ring. For instance, the synthesis of 2,4,5-trisubstituted benzamides has been optimized for the development of antileishmanial agents. nih.gov A notable example involves the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which begins with 2-chloro-4-nitrobenzoic acid. nih.gov This starting material is first converted to a sulfonyl chloride and then to a sulfonamide before the final amidation step, demonstrating a multi-step approach to creating complex substitution patterns. nih.gov These modifications can dramatically alter the electronic and steric properties of the molecule.
Synthesis of Hybrid Molecules and Conjugates
The synthesis of hybrid molecules and conjugates involves covalently linking the this compound scaffold to other distinct chemical entities to create a single molecule with combined or novel properties. mdpi.com This strategy is exemplified by the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com In this case, 4-nitrobenzoyl chloride is connected with 2,2-diphenylethan-1-amine, a versatile building block used in the creation of bioactive compounds. mdpi.com The resulting hybrid molecule combines the nitrobenzamide core with a diphenylethyl moiety. This synthetic approach facilitates the creation of bio-functional hybrids, where the nitro group can modulate pharmacokinetic properties or act as a key interacting feature, while the conjugated partner contributes its own structural or functional characteristics. mdpi.com
Based on a thorough review of available scientific literature, specific experimental spectroscopic data for the compound This compound is not available. The search results did not yield any published ¹H NMR, ¹³C NMR, 2D-NMR, FT-IR, or Raman spectra for this specific molecule.
Consequently, it is not possible to provide the detailed research findings and data tables required to construct the article as per the requested outline. Generating such an article without experimental data would involve speculation and would not meet the standards of scientific accuracy.
Data for structurally related but different compounds, such as N,N-dimethyl-4-nitrobenzamide and 4-nitrobenzamide (B147303), were found, but this information cannot be used to accurately describe the spectroscopic properties of this compound due to differences in molecular structure that would lead to significant spectral variations.
Spectroscopic and Structural Characterization of N,2 Dimethyl 4 Nitrobenzamide
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
A comprehensive analysis of N,2-dimethyl-4-nitrobenzamide using mass spectrometry is crucial for confirming its molecular weight and understanding its fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. At present, specific high-resolution mass spectrometry data for this compound is not available in publicly accessible scientific literature. This information is essential for unequivocally confirming the elemental formula of C₉H₁₀N₂O₃.
Interactive Data Table: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₉H₁₀N₂O₃ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 194.0691 |
| C₉H₁₀N₂O₃ | ¹³C (one atom) | 195.0725 |
Fragmentation Pattern Elucidation through Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) would involve the selection of the precursor molecular ion of this compound and its subsequent fragmentation to produce a characteristic spectrum of product ions. This analysis would reveal the compound's structural connectivity. However, specific experimental tandem mass spectrometry data detailing the fragmentation pattern of this compound is not currently available in scientific databases. A theoretical fragmentation pattern would likely involve cleavage of the amide bond and losses of small molecules such as NO₂.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
To date, the single-crystal X-ray diffraction data for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic resources. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It would also reveal how the molecules pack together to form the crystal lattice.
Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5-15 |
| b (Å) | 5-20 |
| c (Å) | 10-25 |
| β (°) | 90-110 (for monoclinic) |
| Z (molecules/unit cell) | 2 or 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions in solid this compound is not possible. However, based on its chemical structure, one could anticipate the presence of several types of non-covalent interactions that would influence its crystal packing. These could include C-H···O hydrogen bonds involving the amide and nitro groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The relative orientation of the nitro and methyl groups on the benzene (B151609) ring would significantly influence these potential interactions.
Chemical Reactivity and Transformation Pathways of N,2 Dimethyl 4 Nitrobenzamide
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group that readily undergoes reduction to yield various nitrogen-containing compounds, most notably primary amines. This transformation is a cornerstone of synthetic chemistry, as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com
The conversion of the nitro group in N,2-dimethyl-4-nitrobenzamide to an amino group can be efficiently achieved through several reductive methods. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂). wikipedia.org The reaction typically proceeds under mild to moderate temperatures and pressures. For substituted nitrobenzenes, the choice of catalyst and solvent can significantly influence reaction rates and yields. For instance, studies on the hydrogenation of various nitrobenzene (B124822) derivatives have shown high conversions using ruthenium-based catalysts. researchgate.net
Alternatively, chemical reducing agents offer a broad spectrum of reactivity and selectivity. A classic and effective method involves the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). scispace.com Other common reagents include tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄). wikipedia.org For substrates with sensitive functional groups that might not be compatible with catalytic hydrogenation or strongly acidic conditions, alternative systems like sodium borohydride (NaBH₄) in conjunction with a transition metal catalyst can be employed. jsynthchem.comscispace.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Nitroarenes
| Substrate | Catalyst | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Conversion (%) |
|---|---|---|---|---|---|
| o-Nitrotoluene | Ru/CMK-3 | Water/Ethanol | 25 | 2.0 | 93.8 |
| o-Nitroanisole | Ru/CMK-3 | Water/Ethanol | 25 | 2.0 | 100 |
| Nitrobenzene | Ru/CMK-3 | Water/Ethanol | 25 | 2.0 | 99.8 |
This data is adapted from studies on analogous substituted nitrobenzenes to illustrate typical reaction conditions. researchgate.net
The complete reduction of the nitro group of this compound results in the formation of 4-amino-N,2-dimethylbenzamide . This reaction proceeds through a series of intermediates. The six-electron reduction typically involves the initial formation of a nitroso intermediate, followed by a hydroxylamine derivative, which is then further reduced to the final amine. nih.gov The N-phenylhydroxylamine intermediate can sometimes be observed during the reaction course before its complete conversion to the aniline derivative. nih.gov
This transformation from a nitro to an amino group fundamentally alters the electronic properties of the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. In contrast, the resulting amino group is a potent electron-donating group, strongly activating the ring.
Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-methyl-4-nitrobenzoic acid and methylamine. Amides are generally the least reactive of the carboxylic acid derivatives, requiring relatively harsh conditions like strong acids or bases and elevated temperatures to undergo hydrolysis. chemistrysteps.comyoutube.com
Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. hilarispublisher.com Following proton transfers, the amine portion is converted into a good leaving group (as a protonated amine or ammonia derivative), which is then expelled to regenerate a carbonyl group, ultimately forming the carboxylic acid and the corresponding protonated amine. chemistrysteps.comyoutube.com
For this compound, two key structural features influence this reaction:
Substituent Effects : Electron-withdrawing groups, such as the 4-nitro group, can increase the rate of hydrolysis in concentrated acids. cdnsciencepub.com
Steric Effects : The presence of the 2-methyl group ortho to the amide functionality can introduce steric hindrance, potentially slowing down the approach of the water nucleophile to the carbonyl carbon. acs.org
In the presence of a strong base, such as sodium hydroxide, the amide hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.comkhanacademy.org This addition forms a tetrahedral intermediate. The subsequent step, the elimination of the leaving group (an amide anion, RNH⁻), is generally unfavorable because the amide anion is a very strong base and thus a poor leaving group. chemistrysteps.com
However, the reaction is driven forward by an irreversible acid-base reaction in the final step: the strongly basic departing amide anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. chemistrysteps.comyoutube.comkhanacademy.org An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. The N-methyl and ortho-methyl groups on this compound primarily exert steric influences on the rate of this reaction. acs.org
Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is polysubstituted, and the nature of these existing substituents dictates the position and feasibility of further substitution reactions.
-CONHCH₃ group (at C1): An activating, ortho, para-directing group.
-CH₃ group (at C2): An activating, ortho, para-directing group.
-NO₂ group (at C4): A deactivating, meta-directing group.
For electrophilic aromatic substitution (EAS) , the directing effects of these groups must be considered in concert. msu.eduopenstax.org The powerful deactivating nature of the nitro group makes the ring less reactive than benzene. msu.eduopenstax.org However, the activating amide and methyl groups will direct incoming electrophiles. The potential sites for substitution are C3, C5, and C6.
The amide group at C1 directs to the ortho position C6 (C2 is blocked) and the para position C4 (blocked).
The methyl group at C2 directs to its ortho positions C1 (blocked) and C3, and its para position C5.
The nitro group at C4 directs to its meta positions C2 (blocked) and C6.
The directing effects show a consensus for substitution at position C6, with some activation also directed toward positions C3 and C5. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. youtube.com
For nucleophilic aromatic substitution (SNAr) , the reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group (like a halogen). libretexts.orgnih.govlibretexts.org While this compound does not possess a typical leaving group, the presence of the 4-nitro group strongly activates the ring for such reactions. If a leaving group were present at the C1 position, for example, it would be highly activated towards displacement by a nucleophile due to the resonance stabilization provided by the para-nitro group. libretexts.org
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CONHCH₃ | C1 | Activating | ortho, para |
| -CH₃ | C2 | Activating | ortho, para |
| -NO₂ | C4 | Deactivating | meta |
Electrophilic Substitution Pathways and Regioselectivity
The benzene ring of this compound is substituted with two deactivating groups (the N-methylcarboxamide at C1 and the nitro group at C4) and one activating group (the methyl group at C2). The interplay of these groups dictates the rate and position of any potential electrophilic aromatic substitution (EAS) reactions.
The directing influences of each substituent are as follows:
N-methylcarboxamide group (-CONHCH₃) at C1: This group is deactivating but directs incoming electrophiles to the ortho (C6) and para positions. The para position (C4) and one ortho position (C2) are already substituted.
Methyl group (-CH₃) at C2: This is an activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. libretexts.org The other ortho position (C1) is already substituted.
Nitro group (-NO₂) at C4: This is a strongly deactivating group that directs incoming electrophiles to the meta positions (C2, C6). libretexts.org The C2 position is already substituted.
Considering these combined effects, the activating methyl group is the most influential in determining the position of substitution. It strongly directs towards positions C3 and C5. The N-methylcarboxamide and nitro groups both direct towards C6. However, activating groups are generally stronger directors than deactivating groups. Between the two positions activated by the methyl group, C5 is sterically less hindered than C3, which is positioned between the bulky amide and methyl groups. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directed by (Group at Position) | Group Type | Predicted Outcome |
|---|---|---|---|
| C3 | -CH₃ (C2) | Activating, ortho-director | Possible, but sterically hindered |
| C5 | -CH₃ (C2) | Activating, para-director | Most probable site of substitution |
| C6 | -CONHCH₃ (C1), -NO₂ (C4) | Deactivating, ortho/meta-director | Less probable due to deactivating nature of directors |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) is a reaction pathway available to aromatic rings that are electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs). The this compound molecule contains a potent nitro group (-NO₂), which strongly deactivates the ring for electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.com
The potential for an SNAr reaction is high due to the following factors:
Strong Activation: The nitro group at the C4 position effectively withdraws electron density from the ring, which can stabilize the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction. masterorganicchemistry.com
Positional Advantage: The activation is strongest at the ortho and para positions relative to the electron-withdrawing group.
For a conventional SNAr reaction to occur, a suitable leaving group, such as a halide, must be present at a position activated by the EWG. While this compound does not possess such a leaving group in its ground state, its structure suggests a high susceptibility to SNAr if a leaving group were present at the C1 position (para to the nitro group). For instance, a hypothetical analog like 1-fluoro-N,2-dimethyl-4-nitrobenzamide would be expected to react readily with nucleophiles. Studies on similar compounds, such as p-fluoronitrobenzene, demonstrate rapid substitution with nucleophiles like dimethylamine. nih.gov
Furthermore, under specific conditions, Nucleophilic Aromatic Substitution of Hydrogen (NASH) can occur, where a hydride ion (H⁻) acts as the leaving group. scranton.edu The highly electron-deficient nature of the aromatic ring in this compound suggests that it could potentially undergo such a reaction with strong nucleophiles in the presence of an oxidizing agent.
Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution Potential
| Substituent | Position | Effect on Ring | Implication for SNAr |
|---|---|---|---|
| -NO₂ | C4 | Strongly electron-withdrawing | Activates the ring, especially at ortho and para positions (C1) |
| -CH₃ | C2 | Electron-donating | Slightly deactivates the ring towards nucleophiles |
| -CONHCH₃ | C1 | Electron-withdrawing (inductive) | Contributes to the overall electron deficiency of the ring |
Chemical Stability Studies and Degradation Pathways
The chemical stability of this compound is primarily determined by the resilience of its amide and nitro functional groups to various environmental and chemical conditions. The principal degradation pathways are expected to be hydrolysis, thermal decomposition, and photolysis.
Hydrolysis The amide bond is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the cleavage of the amide bond, yielding 2-methyl-4-nitrobenzoic acid and methylamine. Studies on related N-nitrobenzamides in aqueous sulfuric acid have shown that the mechanism can vary depending on the acid concentration.
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt (2-methyl-4-nitrobenzoate) and methylamine.
Thermal Degradation Aromatic nitro compounds are known for their thermal instability. The primary pathway for thermal decomposition is often initiated by the homolytic cleavage of the carbon-nitro (C–NO₂) bond. This process can be exothermic and may lead to complex secondary reactions. The thermal stability of related nitroaromatic compounds has been studied, indicating that decomposition can occur at elevated temperatures, leading to the formation of gaseous products and a solid residue. researchgate.net
Photolysis Nitroaromatic compounds are often photochemically active. Upon absorption of ultraviolet radiation, the nitro group can be excited, leading to various chemical transformations. For example, the photolysis of N-2,4-dinitrophenylamino-acids in aqueous solutions is known to produce complex heterocyclic structures like nitrobenzimidazole 1-oxides. This suggests that this compound could undergo intramolecular cyclization or other rearrangements upon exposure to light, leading to a variety of degradation products.
Table 3: Potential Degradation Pathways for this compound
| Pathway | Conditions | Functional Group Affected | Primary Products |
|---|---|---|---|
| Hydrolysis (Acidic) | Aqueous acid, heat | Amide (-CONHCH₃) | 2-methyl-4-nitrobenzoic acid, Methylamine |
| Hydrolysis (Basic) | Aqueous base, heat | Amide (-CONHCH₃) | 2-methyl-4-nitrobenzoate, Methylamine |
| Thermal Decomposition | High temperature | Nitro (-NO₂), Amide | Complex mixture, including nitrogen oxides |
| Photolysis | UV radiation | Nitro (-NO₂) | Potential for complex rearranged products |
Computational Chemistry and Theoretical Studies on N,2 Dimethyl 4 Nitrobenzamide
Molecular Modeling and Simulations for Biological Interactions
Molecular Docking Studies for Ligand-Target Binding Predictions:No molecular docking studies investigating the binding affinity or interaction modes of N,2-dimethyl-4-nitrobenzamide with any specific biological target have been published.
Research on other, structurally related nitrobenzamide compounds does exist, but per the instructions to focus solely on this compound, those findings cannot be presented.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In pharmaceutical research, MD simulations are instrumental in assessing the stability of a ligand (a potential drug molecule) when bound to its protein target. This analysis provides insights into the binding affinity and the mechanism of interaction at an atomic level.
A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies that have performed Molecular Dynamics simulations on the complex of this compound with any protein target. While research on other nitrobenzamide derivatives exists, detailing their interactions and stability within protein binding pockets, this information cannot be extrapolated to this compound due to the unique structural and electronic properties conferred by the specific arrangement of its methyl and nitro groups. The stability and interaction profile of a ligand-protein complex is highly sensitive to the precise chemical structure of the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
Similar to the findings for MD simulations, there is a lack of published QSAR models specifically developed for or including this compound. QSAR studies typically require a dataset of structurally related compounds with experimentally determined biological activities. The absence of such a dataset for a series of compounds closely related to this compound likely explains the lack of specific QSAR models. While general QSAR models for nitroaromatic compounds exist, their predictive power for a specific and potentially understudied molecule like this compound would be limited and would not meet the criteria for a focused and scientifically accurate analysis.
Investigations of Biological Activities and Molecular Interactions of N,2 Dimethyl 4 Nitrobenzamide in Vitro and Non Clinical
Evaluation of Antimicrobial Properties (In Vitro)
Nitroaromatic compounds, including various nitrobenzamide derivatives, have been explored for their potential to combat microbial infections. In vitro studies are crucial for determining the direct activity of these compounds against specific pathogens and for elucidating their mechanisms of action.
Antibacterial Activity Against Bacterial Strains
Substituted benzamide (B126) and nitrobenzamide derivatives have demonstrated notable antibacterial activity in laboratory settings. nanobioletters.com Research into a family of N-alkyl nitrobenzamides has revealed promising antitubercular activities, highlighting their potential against Mycobacterium tuberculosis. nih.gov The activity of these compounds is often linked to the nitro substitution on the aromatic ring. nih.gov For instance, studies on related nitrobenzylidene derivatives showed significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 31.3 ppm. researchgate.net Similarly, other synthesized benzamide compounds have shown excellent activity against B. subtilis and E. coli, with MIC values ranging from 3.12 to 6.25 µg/mL. nanobioletters.com
| Compound Class | Bacterial Strain | Activity Measure | Result | Reference |
|---|---|---|---|---|
| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 16 ng/mL | nih.gov |
| Benzamide Derivative (Compound 5a) | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com |
| Benzamide Derivative (Compound 5a) | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | MIC | 31.3 ppm | researchgate.net |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | MIC | 500 ppm | researchgate.net |
Antifungal Activity Assessment
The benzamide scaffold is also a key feature in some antifungal agents. nanobioletters.com Studies on novel benzamide derivatives containing a triazole moiety have shown that these compounds exhibit good to excellent in vitro activity against a range of phytopathogenic fungi. nih.gov For example, certain derivatives displayed potent activity against Alternaria alternata and Alternaria solani, with median effective concentration (EC₅₀) values as low as 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov The broad-spectrum potential of these compounds is significant, with some demonstrating efficacy against multiple fungal species. nih.gov The development of new antifungal drugs is critical, particularly with the rise of multi-drug resistant Candida strains, and targeting essential fungal enzymes like lanosterol 14α-demethylase (CYP51) is a key strategy. mdpi.com
Putative Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of nitroaromatic compounds is often attributed to the bioreduction of the nitro group within the target pathogen. For some nitrobenzamides with antitubercular activity, a likely target is the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov DprE1 is a critical component in the biosynthesis of the mycobacterial cell wall. nih.gov The proposed mechanism involves the reduction of the aromatic nitro group to a nitroso species within the DprE1 active site. This reactive species then forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible inhibition of the enzyme and subsequent bacterial death. nih.gov This "suicide inhibition" mechanism underscores the importance of the nitro moiety for the compound's biological activity. nih.gov
Assessment of In Vitro Anticancer Potential
Nitro-substituted compounds, including nitrobenzamides, are frequently investigated for their potential as anticancer agents. The electron-withdrawing nature of the nitro group can confer cytotoxicity, making these molecules candidates for cancer therapy research. nih.govresearchgate.net
Inhibition of Cancer Cell Line Proliferation and Growth
Numerous studies have demonstrated the ability of nitrobenzamide derivatives and related structures to inhibit the growth of various human cancer cell lines in vitro. For example, nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides have shown distinct cytotoxicity against human colon cancer (HCT-116) cells, with IC₅₀ values in the micromolar range. nih.gov Thiobenzanilides containing nitro groups have also been evaluated, showing antiproliferative activity against human melanoma (A375) and breast cancer (MCF-7) cell lines. mdpi.com In some cases, the presence of a nitro group significantly enhanced cytotoxicity compared to unsubstituted parent compounds. mdpi.com Other research has shown that certain nitro-containing amide drugs can inhibit cancer cell proliferation at concentrations as low as 1.5 µM. researchgate.net
| Compound Class | Cancer Cell Line | Activity Measure | Result (Concentration) | Reference |
|---|---|---|---|---|
| Nitrated Quinolone Carboxamide (Compound 10) | Colon (HCT-116) | IC₅₀ | 23.41 µM | nih.gov |
| Nitrated Quinolone Carboxamide (Compound 20) | Colon (HCT-116) | IC₅₀ | 22.95 µM | nih.gov |
| Nitro-substituted Thiobenzanilide (Compound 17) | Melanoma (A375) | EC₅₀ | 11.8 µM | mdpi.com |
| Nitro-containing Benzamide | Breast (MDA-MB-231) | Inhibition | Effective at 1.5 µM and 2 µM | researchgate.net |
| Nimesulide Analog | Breast (SKBR-3) | IC₅₀ | ~100 nM to 200 nM | nih.gov |
Induction of Apoptosis in Cultured Cancer Cells
A primary goal of many anticancer therapies is the induction of programmed cell death, or apoptosis, in malignant cells. nih.govoaepublish.com The ability of a compound to trigger this pathway is a strong indicator of its therapeutic potential. Studies on various nitroaromatic compounds have shown they can induce apoptosis in cancer cells. For instance, treatment of human colon cancer cells with ceramide analogues, which include a nitrophenyl group, led to rapid cell death through the activation of pro-apoptotic molecules like caspases. nih.gov The antitumor activity of the phenoxazine compound 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one has been linked to the induction of cell death, including apoptosis, in various cancer cell lines. researchgate.net The morphological changes associated with apoptosis, such as nuclear condensation, can be visualized using techniques like Hoechst staining, providing evidence of the compound's apoptotic-inducing capabilities. researchgate.net
Anti-inflammatory Activity (In Vitro)While related compounds show anti-inflammatory potential, specific studies on N,2-dimethyl-4-nitrobenzamide are absent.
Modulation of Inflammatory Mediators in Cell-Based Assays:No research could be located that details how this compound modulates inflammatory mediators in cell-based assays.
Due to the absence of specific research findings and data, the creation of an informative and scientifically rigorous article strictly adhering to the provided outline for this compound is not feasible at this time.
Investigation of Intracellular Signaling Pathways
Due to a lack of direct experimental studies on the specific intracellular signaling pathways modulated by this compound, this section will draw upon research conducted on structurally related nitrobenzamide compounds to infer potential mechanisms of action. These studies suggest that compounds with a nitrobenzamide core may influence key cellular signaling cascades, including those involved in inflammation and cell survival.
Potential Inhibition of Pro-inflammatory Signaling
Research into various nitro-substituted benzamide derivatives has highlighted their potential as anti-inflammatory agents. These effects are often mediated through the downregulation of critical inflammatory pathways. A key mechanism observed is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS) nih.govresearchgate.net. This reduction in NO is significant as nitric oxide is a key signaling molecule in inflammation, and its overproduction is associated with various inflammatory diseases.
The anti-inflammatory properties of some nitrobenzamide derivatives have been linked to the suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Furthermore, these compounds have been shown to significantly decrease the expression of other pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) nih.govresearchgate.net. The expression of these inflammatory mediators is heavily regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response nih.govnih.govelsevierpure.comresearchgate.netmdpi.com. Therefore, it is plausible that this compound could exert anti-inflammatory effects by modulating the NF-κB signaling cascade.
Table 1: Investigated Anti-inflammatory Activities of Nitrobenzamide Derivatives
| Compound Type | Biological Effect | Potential Signaling Pathway Implication |
| Nitro-substituted benzamides | Inhibition of LPS-induced nitric oxide (NO) production in macrophages. nih.govresearchgate.net | Downregulation of iNOS expression, potentially via NF-κB inhibition. |
| Nitro-substituted benzamides | Suppression of COX-2, IL-1β, and TNF-α expression. nih.govresearchgate.net | Inhibition of pro-inflammatory gene transcription, likely through the NF-κB pathway. nih.govnih.govelsevierpure.comresearchgate.netmdpi.com |
Potential Interaction with Kinase Signaling Pathways
The broader class of benzamide derivatives has been explored for their potential as kinase inhibitors, which are crucial regulators of a multitude of cellular processes, including cell growth, proliferation, and survival nih.gov. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key cascade that is frequently dysregulated in cancer and inflammatory diseases nih.gov. While direct evidence for this compound is unavailable, the general propensity for small molecules with similar structural motifs to interact with kinase pathways suggests this as a possible area of activity.
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival nih.gov. The inhibition of this pathway is a key strategy in cancer therapy. Given that various benzamide derivatives are being investigated as anti-cancer agents, it is conceivable that this compound could have modulatory effects on the MAPK/ERK pathway.
Table 2: Potential Kinase Pathway Interactions of Benzamide Derivatives
| Signaling Pathway | Potential Role of Benzamide Derivatives | Rationale for Postulation |
| PI3K/Akt Pathway | Potential for inhibitory activity. | The PI3K/Akt pathway is a common target for anti-cancer and anti-inflammatory drug discovery, and benzamide scaffolds are present in some kinase inhibitors. nih.gov |
| MAPK/ERK Pathway | Potential for modulatory effects. | The MAPK/ERK pathway is central to cell proliferation, and its modulation is a target for therapies of diseases like cancer, where some benzamides have shown activity. nih.gov |
Molecular Docking and Enzyme Inhibition Insights
Molecular docking studies on related nitrobenzamide compounds have provided insights into their potential molecular targets. For instance, certain nitrobenzamide derivatives have been shown to bind efficiently to the enzyme iNOS, which corroborates the observed inhibition of NO production nih.govresearchgate.net. Other studies on different nitrobenzamide analogs have suggested inhibitory activity against enzymes like α-glucosidase and α-amylase, indicating a potential role in metabolic regulation nih.govresearchgate.net.
The nitro group itself is an important pharmacophore that can influence a molecule's interaction with biological targets. Its electron-withdrawing nature can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibitory effects mdpi.com. This chemical property is a key factor in the biological activities observed in many nitro-containing compounds.
Table 3: Summary of Postulated Molecular Interactions for this compound Based on Analogs
| Potential Molecular Target/Pathway | Basis for Postulation from Related Compounds |
| NF-κB Signaling Pathway | Anti-inflammatory nitrobenzamides inhibit the production of NF-κB-regulated pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β). nih.govresearchgate.netnih.govnih.govelsevierpure.comresearchgate.netmdpi.com |
| PI3K/Akt and MAPK/ERK Pathways | Benzamide derivatives are explored as kinase inhibitors, and these pathways are central to cell survival and proliferation. nih.govnih.govnih.gov |
| Enzyme Inhibition (e.g., iNOS) | Molecular docking studies show favorable binding of nitrobenzamides to the active sites of enzymes like iNOS. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of N,2 Dimethyl 4 Nitrobenzamide and Its Analogues
Influence of N-Substitution on Biological Activity and Chemical Reactivity
The nature of the substituent on the amide nitrogen (N-substitution) of nitrobenzamide derivatives plays a pivotal role in modulating their biological activity. Studies on various series of nitrobenzamide analogues have demonstrated that alterations at this position significantly impact potency and selectivity.
In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives evaluated for their antidiabetic activity, the N-substituent was a key determinant of their inhibitory potential against α-glucosidase and α-amylase. For instance, substitution with alkyl amines, such as n-propylamine and butylamine, led to a decrease in activity. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction with the target enzymes.
Furthermore, in a study of N-alkyl nitrobenzamides as antimycobacterial agents, the length of the N-alkyl chain was systematically varied. A library of compounds with 4-NO2, 3,5-di-NO2, and 3-NO2-5-CF3 substitution on the aromatic ring and N-alkyl groups of varying lengths was synthesized and evaluated for their antitubercular activity. nih.gov The results indicated that the length of the N-alkyl group significantly influenced the minimum inhibitory concentration (MIC), highlighting the importance of this position for biological efficacy.
The following table summarizes the inhibitory activity of some N-substituted 4-nitrobenzamide (B147303) derivatives against α-glucosidase and α-amylase, demonstrating the impact of the N-substituent.
| Compound ID | N-Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 5s | n-propyl | 106.23 ± 0.61 | 48.05 ± 0.23 |
| 5t | n-butyl | 130.90 ± 2.42 | 55.14 ± 0.71 |
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov
Impact of Aromatic Ring Substitution (Methylation, Nitro Group Position) on Bioactivity and Molecular Properties
Substituents on the aromatic ring, including the position of the methyl and nitro groups, have a profound effect on the bioactivity and molecular properties of nitrobenzamide derivatives. The electronic and steric nature of these substituents can influence the molecule's interaction with biological targets.
The position of the nitro group is a critical factor. For example, in a study of nitro and methyl-nitro derivatives of various heterocyclic compounds, it was found that the mutagenic activity was dependent on the position of the nitro group. A nitro group at the C5 or C6 position generally resulted in measurable mutagenic activity, while its presence at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov This highlights the sensitivity of biological activity to the specific placement of the nitro group on the aromatic scaffold.
Similarly, the presence and position of a methyl group can also modulate activity. In the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a methyl group on the N-aryl substituent influenced the inhibitory potency. nih.gov For instance, compound 5o , with a 2-methyl-5-nitrophenyl substituent, was identified as the most active compound against both α-glucosidase and α-amylase. nih.gov The relative positions of the methyl and nitro groups on the N-aryl ring were crucial for this enhanced activity.
The table below presents the inhibitory concentrations of various substituted nitrobenzamides, illustrating the impact of aromatic ring substitutions.
| Compound ID | Aromatic Ring Substitution | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 5o | N-(2-methyl-5-nitrophenyl) | 10.75 ± 0.52 | 0.90 ± 0.31 |
| 5p | N-(2-methyl-4-nitrophenyl) | Not specified | 2.10 ± 0.52 |
| 5m | N-(2-methyl-3-nitrophenyl) | Not specified | 1.52 ± 0.84 |
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov
Correlation of Electronic and Steric Factors with Biological Efficacy
The biological efficacy of N,2-dimethyl-4-nitrobenzamide and its analogues is intricately linked to the electronic and steric properties of the molecule. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand and model these correlations. scienceforecastoa.compharmacareerinsider.comslideshare.netsips.org.insrmist.edu.in
Electronic Factors: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. mdpi.com This electron-withdrawing nature can be crucial for the molecule's interaction with its biological target, potentially through the formation of specific hydrogen bonds or other electrostatic interactions. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring and is a key parameter in QSAR studies. sips.org.in For instance, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on a phenyl ring was found to be favorable for the inhibitory activity of certain benzamide (B126) derivatives against α-glucosidase and α-amylase. nih.gov
Steric Factors: The size and shape of substituents, or steric factors, also play a critical role in determining biological activity. scienceforecastoa.com A bulky substituent may hinder the optimal binding of the molecule to its target's active site, thereby reducing its efficacy. Conversely, a certain degree of steric bulk might be necessary for a proper fit and orientation within the binding pocket. Taft's steric parameter (Es) is a quantitative measure of the steric effect of a substituent. pharmacareerinsider.com In the context of this compound analogues, the size of the N-substituent and the position of the methyl group on the aromatic ring are important steric considerations that can impact biological efficacy. For example, as noted earlier, increasing the length of the N-alkyl chain in some nitrobenzamide series can lead to a decrease in activity, suggesting a steric hindrance effect. nih.gov
Strategic Structural Modifications for Lead Identification and Optimization
The process of identifying and optimizing a lead compound is a cornerstone of drug discovery. researchgate.netnih.gov For this compound and its analogues, strategic structural modifications are employed to enhance their therapeutic potential. This iterative process involves designing, synthesizing, and testing new derivatives to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Key strategies for lead optimization in this chemical series include:
N-Substituent Modification: As discussed, the N-substituent is a critical handle for modifying biological activity. A variety of substituents, including different alkyl chains, aryl groups, and heterocyclic moieties, can be explored to probe the SAR at this position. The goal is to identify a substituent that maximizes favorable interactions with the target protein.
Aromatic Ring Substitution: The aromatic ring provides a scaffold for introducing various substituents to fine-tune the electronic and steric properties of the molecule. This includes altering the position of the existing methyl and nitro groups or introducing new substituents such as halogens, alkoxy groups, or other functional groups. For example, in the development of antimycobacterial N-alkyl nitrobenzamides, different substitution patterns on the aromatic ring (4-NO2, 3,5-di-NO2, and 3-NO2-5-CF3) were investigated to optimize activity. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic properties. For instance, the amide bond itself could be replaced by a bioisostere to enhance metabolic stability.
Scaffold Hopping: In some cases, the core benzamide scaffold may be replaced with a different heterocyclic or carbocyclic ring system while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved drug-like properties.
Through these strategic modifications, medicinal chemists can systematically explore the chemical space around the this compound core structure to identify and refine lead compounds with the desired therapeutic profile.
Advanced Research Perspectives and Future Directions for N,2 Dimethyl 4 Nitrobenzamide
Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity
Derivatization, the process of chemically modifying a compound to alter its properties, is a cornerstone of drug discovery. For N,2-dimethyl-4-nitrobenzamide, several strategies can be envisioned to enhance its biological activity and selectivity. These approaches are informed by studies on analogous nitrobenzamide structures.
One primary avenue for derivatization involves modification of the substituents on the aromatic ring. The nitro group, while a key pharmacophore in many bioactive compounds, can also be associated with toxicity. researchgate.net Strategic replacement or repositioning of the nitro group could modulate both the efficacy and safety profile of the molecule. For instance, studies on other 4-nitrobenzamide (B147303) derivatives have shown that the introduction of additional substituents can significantly impact their biological activity. nih.govnih.gov
Another key area for derivatization is the amide functional group. The nitrogen atom of the amide can be a site for introducing a variety of substituents to explore structure-activity relationships (SAR). For example, replacing one of the methyl groups with larger alkyl or aryl groups could influence the compound's interaction with biological targets. Research on related benzamides has demonstrated that modifications at this position can lead to compounds with a range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netresearchgate.net
Furthermore, the synthesis of a series of analogs with systematic variations in the substitution pattern would be crucial. This could involve the introduction of different functional groups at various positions on the benzene (B151609) ring to probe the electronic and steric requirements for optimal bioactivity. A study on 4-substituted-3-nitrobenzamide derivatives, for example, revealed that different substituents led to varying levels of antitumor activity. nih.gov
Potential Derivatization Strategies for this compound:
| Modification Site | Potential Substituents | Anticipated Impact |
| Aromatic Ring | Halogens, Alkoxy groups, Cyano groups | Altered electronic properties, lipophilicity, and target binding |
| Amide Nitrogen | Longer alkyl chains, Cycloalkyl groups, Aryl groups | Modified steric bulk, solubility, and pharmacokinetic properties |
| Methyl Group (at position 2) | Larger alkyl groups, Functionalized side chains | Exploration of new binding interactions and improved selectivity |
Integration of High-Throughput Screening Methodologies (In Vitro)
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govsigmaaldrich.combmglabtech.com For a library of derivatives based on the this compound scaffold, various in vitro HTS assays could be employed to efficiently assess their potential.
The choice of HTS assay would depend on the therapeutic area of interest. For example, if investigating anticancer potential, cell-based assays using various cancer cell lines would be appropriate. These assays can measure parameters such as cell viability, proliferation, and apoptosis. nih.gov If exploring antimicrobial applications, HTS assays could involve monitoring bacterial growth in the presence of the compounds.
Modern HTS platforms utilize advanced automation and miniaturization to increase throughput and reduce costs. nih.govbmglabtech.com These systems can perform thousands of assays in a single day, allowing for the rapid screening of a large and diverse chemical library. The data generated from HTS can then be used to identify "hit" compounds that warrant further investigation and optimization.
Common HTS Assay Formats:
| Assay Type | Principle | Application Example |
| Cell Viability Assays | Measures the number of viable cells after treatment. | Screening for cytotoxic anticancer agents. |
| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit a specific enzyme. | Identifying inhibitors of a key bacterial enzyme for antibiotic discovery. |
| Reporter Gene Assays | Measures the effect of a compound on the expression of a specific gene. | Screening for compounds that modulate a particular signaling pathway. |
| Fluorescence-Based Assays | Utilizes fluorescent probes to detect biological events. | Detecting changes in intracellular calcium levels or reactive oxygen species. rsc.orgmdpi.com |
Application of Chemoinformatics and Machine Learning for Predictive Modeling
Chemoinformatics and machine learning are increasingly integral to the drug discovery process, offering powerful tools for predicting the properties and activities of chemical compounds. biorxiv.orgresearchgate.netnih.govnih.govyoutube.com For this compound and its potential derivatives, these computational approaches can be used to build predictive models and guide the design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that relates the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for a series of this compound analogs, it would be possible to identify the key molecular features that contribute to their bioactivity. This information can then be used to design new derivatives with enhanced potency and selectivity.
Machine learning algorithms, such as random forests and neural networks, can be trained on existing data to predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov By applying these models to virtual libraries of this compound derivatives, it is possible to prioritize compounds for synthesis and testing, thereby saving time and resources.
Applications of Chemoinformatics and Machine Learning:
| Technique | Description | Goal for this compound |
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | To identify key structural features for enhanced bioactivity and guide the design of new analogs. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | To identify potential "hit" compounds from virtual libraries for further experimental testing. |
| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of compounds. | To assess the drug-likeness of virtual compounds and prioritize those with favorable profiles. |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | To understand the potential mechanism of action and guide the design of more potent inhibitors. nih.govresearchgate.net |
Q & A
Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Isotopic Labeling : Use 14C-labeled compounds to track metabolites via scintillation counting .
- LC-HRMS : Identifies phase I/II metabolites (e.g., nitro-reduction products) in liver microsome assays .
- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
